
2-(3-Methylazetidin-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylazetidin-3-yl)pyridine is a heterocyclic compound that features both a pyridine ring and an azetidine ring The presence of these two rings makes it an interesting molecule for various chemical and biological studies
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylazetidin-3-yl)pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines using a continuous flow setup with Raney® nickel as a catalyst has been reported .
化学反应分析
Types of Reactions
2-(3-Methylazetidin-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and organometallic compounds are often used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
科学研究应用
2-(3-Methylazetidin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(3-Methylazetidin-3-yl)pyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can enhance the compound’s binding affinity to its targets due to its aromatic nature. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-3-(3-methylazetidin-1-yl)pyridine
- 2-[5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine
Uniqueness
2-(3-Methylazetidin-3-yl)pyridine is unique due to the presence of both the azetidine and pyridine rings, which confer distinct chemical and biological properties. The azetidine ring introduces strain and reactivity, while the pyridine ring provides aromatic stability and potential for further functionalization. This combination makes the compound versatile for various applications in research and industry.
属性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
2-(3-methylazetidin-3-yl)pyridine |
InChI |
InChI=1S/C9H12N2/c1-9(6-10-7-9)8-4-2-3-5-11-8/h2-5,10H,6-7H2,1H3 |
InChI 键 |
ZPZXWGPVYBQWBV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNC1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


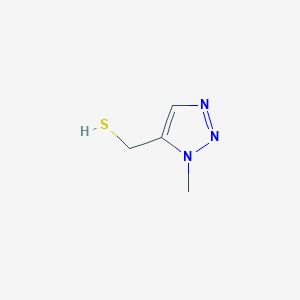
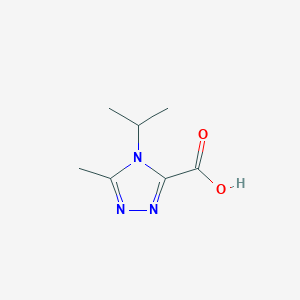
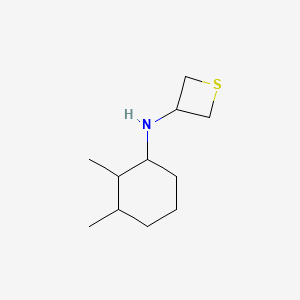
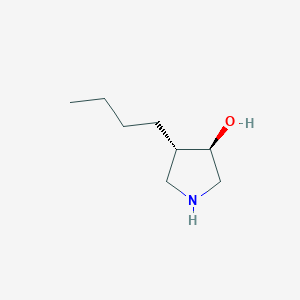
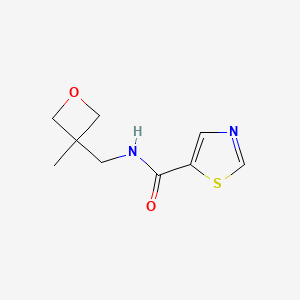
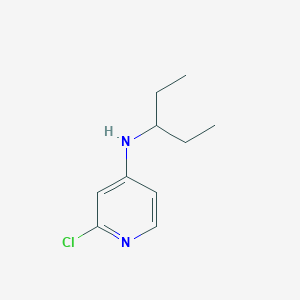
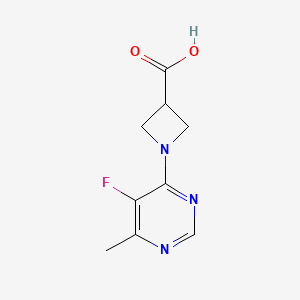
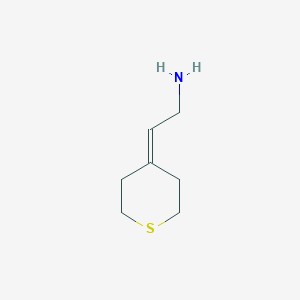

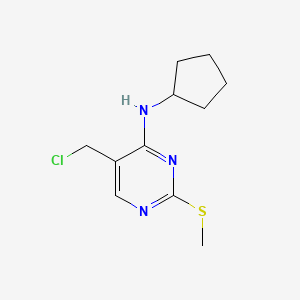
![(4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B13330318.png)
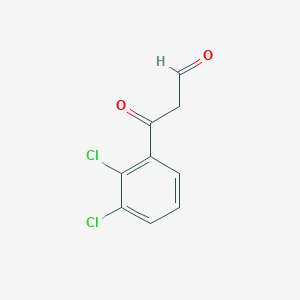
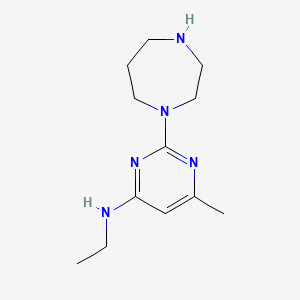
![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine](/img/structure/B13330360.png)
